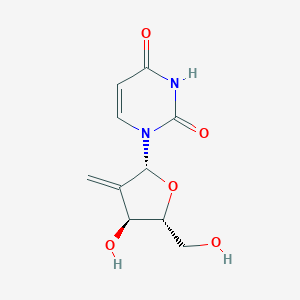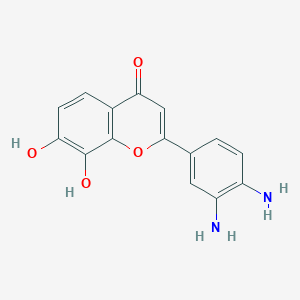
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Übersicht
Beschreibung
The compound “2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of heterocyclic compound. The presence of the 3,4-diaminophenyl group suggests that this compound may have properties similar to those of other aromatic amines .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the amine groups might undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amine and hydroxy groups could make this compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Biomedically Intriguing Structures : A synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones was developed, which could have broad applications in biomedical-program structures (Zhou et al., 2013).
Pharmaceutically-interesting Molecules : A catalyst-free synthesis of various functionalized pyrano[3,2-c]chromen-5(4H)-ones has been developed. These compounds have pharmaceutical interest and the synthesis method boasts of being eco-friendly and efficient (Brahmachari & Nurjamal, 2017).
Hydroxylated Compounds for Potential Applications : The synthesis of a range of hydroxylated 2,3-diaryl-9H-xanthen-9-ones was explored, indicating possible applications in various fields due to the broad spectrum of substitution patterns available (Santos et al., 2009).
Biological Activity and Molecular Characterization : Some chromen-4-ones have been characterized for their potential as selective COX-2 inhibitors, which is crucial in the development of anti-inflammatory drugs (Rullah et al., 2015).
Spectroscopic Analysis and Quantum Mechanical Studies : The spectroscopic analysis of pharmaceutically active flavonoid compounds related to chromen-4-ones has been reported, providing insights into their stability and reactivity, which are crucial for their potential applications (Al-Otaibi et al., 2020).
Catalyst in Synthesis : Chromenone derivatives have been used as catalysts in the preparation of other compounds, indicating their versatile applications in chemical synthesis (Safaei‐Ghomi et al., 2017).
Pd(II) Complexes for Biological Activity Studies : Pd(II) complexes with chromone-based Schiff bases have been synthesized and studied for their antimicrobial and antioxidant activities, which are vital in pharmaceutical applications (Kavitha & Reddy, 2016).
Synthesis of Diverse and Functionalized Scaffolds : The synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using an eco-friendly multicomponent reaction has been developed, indicating the vast potential in drug development and other applications (Brahmachari & Banerjee, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUEUISMRSNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
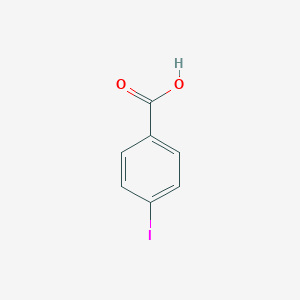

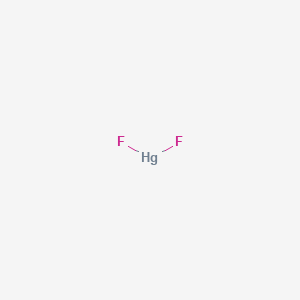
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
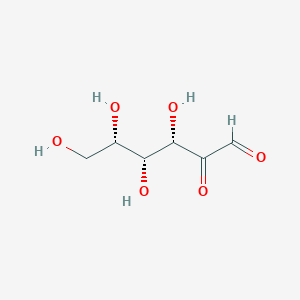

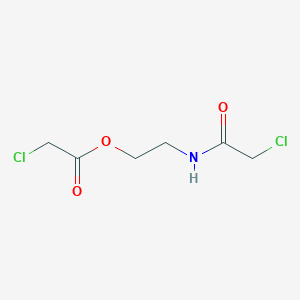

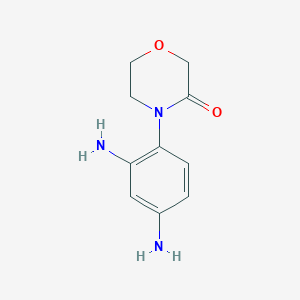
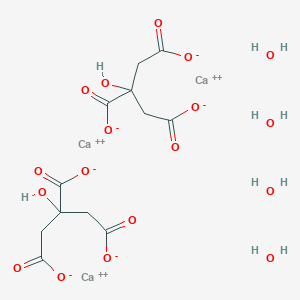
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
